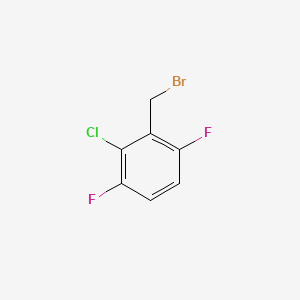

2-Chloro-3,6-difluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-chloro-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAADKOQBKOGBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378546 | |

| Record name | 2-Chloro-3,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90292-67-4 | |

| Record name | 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90292-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90292-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-3,6-difluorobenzyl bromide: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and bromo functionalities—offers multiple reaction sites for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this key intermediate. We delve into the mechanistic underpinnings of the synthetic strategy, present a field-tested experimental protocol, and outline the analytical workflow required to verify the compound's identity and purity. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and process development.

Strategic Approach to Synthesis: Free-Radical Bromination

The most direct and efficient method for preparing this compound is through the selective bromination of the benzylic methyl group of 2-Chloro-3,6-difluorotoluene. This transformation is best achieved via a free-radical chain reaction, a cornerstone of synthetic organic chemistry for its reliability and selectivity.[1]

Mechanistic Rationale

The benzylic C-H bonds of toluene and its derivatives are significantly weaker than aromatic C-H or other sp³ C-H bonds. This is due to the resonance stabilization of the resulting benzyl radical intermediate, where the unpaired electron is delocalized over the aromatic ring. This inherent stability makes the benzylic position the preferential site for hydrogen abstraction by a radical species, such as a bromine atom (Br•).

The reaction proceeds via a classic three-stage radical chain mechanism:

-

Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), is decomposed by heat or UV light to generate two radicals and a molecule of nitrogen gas. This initial radical then initiates the chain.

-

Propagation: This is a self-sustaining cycle where a bromine atom abstracts a hydrogen from the benzylic position of 2-Chloro-3,6-difluorotoluene to form the resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine atom, which continues the chain. The use of NBS is particularly advantageous as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic aromatic bromination.[1]

-

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final, purified product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a robust method for the laboratory-scale synthesis of the title compound. It is critical to perform this reaction in a well-ventilated fume hood, as benzyl bromides are lachrymatory and toxic.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2-Chloro-3,6-difluorotoluene | 162.58 | 0.10 | 1.0 | 16.26 g |

| N-Bromosuccinimide (NBS) | 177.98 | 0.11 | 1.1 | 19.58 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.002 | 0.02 | 0.33 g |

| Carbon Tetrachloride (CCl₄), dry | 153.82 | - | - | 200 mL |

Step-by-Step Procedure

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of NBS.

-

Charging the Flask: To the flask, add 2-Chloro-3,6-difluorotoluene (16.26 g, 0.10 mol), N-Bromosuccinimide (19.58 g, 0.11 mol), and dry carbon tetrachloride (200 mL).

-

Initiation: Add the radical initiator, AIBN (0.33 g, 0.002 mol), to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

An Alternative "Green" Approach

Modern synthetic chemistry emphasizes the use of more environmentally benign reagents. An alternative to the classic NBS/AIBN system is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions.[2][3] This method avoids halogenated solvents and costly initiators, with water being the only byproduct. The reaction is typically performed in a suitable solvent under irradiation with a high-wattage lamp, where H₂O₂ oxidizes HBr to generate the necessary bromine radicals.[3]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90292-67-4 | [4][5] |

| Molecular Formula | C₇H₄BrClF₂ | [4][6] |

| Molecular Weight | 241.46 g/mol | [4][6] |

| Appearance | Colorless Liquid or Low-Melting Solid | [7] |

| Boiling Point | ~221.3°C at 760 mmHg (Predicted) | [6] |

| Density | ~1.733 g/cm³ (Predicted) | [6] |

Spectroscopic Analysis & Data Interpretation

The following table summarizes the expected spectral data based on the compound's structure and established principles of spectroscopic interpretation for analogous compounds.[8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | -CH₂Br (Methylene protons): Expected as a singlet around δ 4.5-4.8 ppm. The deshielding is due to the adjacent electronegative bromine atom and the aromatic ring. Ar-H (Aromatic protons): Two signals expected in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, these protons will appear as complex multiplets due to H-H and H-F coupling. |

| ¹³C NMR | -CH₂Br (Methylene carbon): Expected around δ 30-35 ppm. Ar-C (Aromatic carbons): Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. The signals will be in the range of δ 110-160 ppm. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling. |

| IR Spectroscopy | C-H (Aromatic): ~3100-3000 cm⁻¹. C-H (Aliphatic, from -CH₂Br): ~2950-2850 cm⁻¹. C=C (Aromatic Ring): ~1600-1450 cm⁻¹. C-F Stretch: Strong absorptions around 1300-1000 cm⁻¹. C-Cl Stretch: ~850-550 cm⁻¹.[12] C-Br Stretch: ~690-515 cm⁻¹.[12] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[11] This will result in major peaks at M, M+2, and M+4, with a characteristic intensity ratio, providing definitive confirmation of the presence of one Br and one Cl atom. The nominal molecular ion would be at m/z 240 (for ⁷⁹Br and ³⁵Cl). Key Fragments: A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) is expected, resulting in the stable benzyl cation. Another common fragment would be the tropylium ion at m/z 91, although its formation might be influenced by the ring substituents. |

Molecular Structure Diagram

Caption: Structure of this compound.

Safety, Handling, and Storage

Proper handling of this compound is paramount due to its hazardous properties.

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][6] It is also a lachrymator (causes tearing) and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the material. A lab coat is mandatory.

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

The synthesis of this compound via free-radical bromination of the corresponding toluene is a reliable and well-understood process. The success of the synthesis hinges on careful control of reaction conditions to ensure selectivity and minimize side products. Comprehensive characterization using a suite of analytical techniques, particularly NMR and mass spectrometry, is non-negotiable for verifying the identity and purity of this valuable synthetic intermediate. Adherence to strict safety protocols during its handling and storage is essential for ensuring researcher safety. This guide provides the foundational knowledge and practical steps for scientists to confidently synthesize and utilize this versatile chemical building block in their research and development endeavors.

References

- Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Vanderbilt University.

- Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46, 7047–7050.

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. Available at: [Link]

-

Tajbakhsh, M., et al. (2013). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Available at: [Link]

- March, J. (1985). Advanced Organic Chemistry (3rd Ed.). Wiley Interscience. (Referenced in Google Patents, EP0546697A1).

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Wang, X., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4339–4346*. Available at: [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

-

Brown, W. P. (n.d.). An introduction to Mass Spectrometry and its applications. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 90292-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR spectrum [chemicalbook.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,6-difluorobenzyl bromide, a key building block in modern medicinal chemistry. Understanding these characteristics is paramount for its effective handling, reaction optimization, and incorporation into novel pharmaceutical agents. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining robust experimental methodologies for their validation.

Core Molecular Identity and Structural Attributes

This compound is a halogenated toluene derivative with the chemical structure illustrated below. The strategic placement of chloro and fluoro substituents on the aromatic ring, combined with the reactive benzylic bromide, imparts a unique electronic and steric profile, making it a valuable synthon for introducing the 2-chloro-3,6-difluorobenzyl moiety into target molecules.

Caption: Chemical structure of this compound.

Table 1: Fundamental Molecular Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 90292-67-4 | [1][2] |

| Molecular Formula | C₇H₄BrClF₂ | [3][4] |

| Molecular Weight | 241.46 g/mol | [3][4] |

| Synonyms | 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene, alpha-Bromo-2-chloro-3,6-difluorotoluene | [3] |

Key Physicochemical and Thermal Properties

The physical state and thermal characteristics of a compound are critical for determining appropriate storage, handling, and reaction conditions.

Table 2: Physicochemical and Thermal Data

| Property | Value | Source(s) |

| Physical Form | Colorless Liquid | [5] |

| Boiling Point | 221.3 °C at 760 mmHg | [3] |

| Density | 1.733 g/cm³ | [3] |

| Refractive Index | 1.55 | [3] |

| Flash Point | 87.6 °C | [3] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific isomer are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (CH₂Br), likely in the range of 4.5-4.8 ppm. The aromatic region will display complex multiplets due to the coupling of the two aromatic protons with each other and with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the benzylic carbon (CH₂Br) around 25-35 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Carbon-fluorine coupling will be observed for the carbons directly bonded to fluorine and for those in close proximity.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic, CH₂): ~2960-2850 cm⁻¹

-

C=C stretch (aromatic): ~1600-1450 cm⁻¹

-

C-F stretch: ~1250-1000 cm⁻¹ (strong)

-

C-Cl stretch: ~850-550 cm⁻¹

-

C-Br stretch: ~690-515 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The presence of a chlorine atom will also contribute to a less intense M+2 peak. Fragmentation patterns will likely involve the loss of the bromine atom to form a stable benzyl cation, followed by further fragmentation of the aromatic ring.

Solubility, Stability, and Reactivity Profile

Solubility

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on its structure—a halogenated aromatic compound—it is expected to be:

-

Sparingly soluble to insoluble in water.

-

Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

A generalized experimental protocol for determining solubility is provided in Section 6.

Stability and Handling

This compound is a reactive compound and should be handled with care.

-

Moisture Sensitivity: As a benzylic bromide, it is susceptible to hydrolysis. Therefore, it should be stored under anhydrous conditions, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Thermal Stability: Avoid prolonged exposure to high temperatures to prevent decomposition.

-

Light Sensitivity: While not extensively reported, it is good practice to store it in amber-colored bottles to protect it from light, which can promote radical reactions.

Reactivity

The primary site of reactivity is the benzylic carbon-bromine bond.

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the basis for its utility in introducing the 2-chloro-3,6-difluorobenzyl group.

-

Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, and nucleophiles. Contact with these substances should be avoided except under controlled reaction conditions.

Role in Drug Discovery and Development

Halogenated organic compounds, particularly those containing fluorine, play a significant role in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] While specific drug candidates derived directly from this compound are not extensively detailed in the public domain, its structural motifs are found in various research programs. For instance, a patent for substituted N-arylethyl-2-arylquinoline-4-carboxamides, which have potential therapeutic applications, cites the use of this compound (with CAS number 90292-67-4) in their synthesis.[1] This highlights its role as a key intermediate in the construction of complex, biologically active molecules.

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols for Physicochemical Characterization

The following are generalized, best-practice protocols for determining key physicochemical properties. These should be adapted and validated for the specific compound and laboratory conditions.

Determination of Melting Point (for solid form)

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Apparatus: Use a calibrated melting point apparatus.

-

Procedure:

-

Load a small amount of the sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially.

-

As the expected melting range is approached, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Determination of Solubility (Shake-Flask Method)

-

Materials: A known volume of the desired solvent (e.g., water, ethanol, DMSO), an excess amount of this compound, a temperature-controlled shaker, and an appropriate analytical method (e.g., HPLC-UV).

-

Procedure:

-

Add an excess of the compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a shaker bath at a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of the compound in the diluted filtrate using a pre-validated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its physicochemical properties are dictated by the interplay of its halogen substituents and the benzylic bromide functionality. A thorough understanding and experimental validation of these properties are essential for its safe and effective use in research and development. This guide provides a foundational understanding of these characteristics and outlines the necessary experimental approaches for their determination, thereby empowering researchers to leverage the full potential of this important chemical intermediate.

References

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. US 2020/0031775 A1 - Substituted N-arylethyl-2-arylquinoline-4-carboxamides and uses thereof.

-

Oakwood Chemical. This compound. [Link]

-

PubChem. Benzyl Bromide. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. EP0447259A1 - Process for preparing chloro-difluorobenzene.

-

University of Missouri–St. Louis. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University College London. Chemical shifts. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Georg Thieme Verlag. 4. 13C NMR Spectroscopy. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NIST WebBook. 2-Chloro-6-fluorobenzyl chloride. [Link]

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters. [Link]

-

Organic Syntheses. "Fluorobenzene". [Link]

-

YouTube. MS fragmentation patterns. [Link]

-

SpectraBase. 2-Chloro-5-fluorobenzyl bromide - Optional[FTIR] - Spectrum. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Alachem Co., Ltd. 90292-67-4 | this compound. [Link]

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. [Link]

-

PubMed. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

- Google Patents. CN110730776A - Substituted n-arylethyl-2-arylquinoline-4-carboxamide and its use.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. 90292-67-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2,6-二氟苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 8. 2,6-Difluorobenzyl bromide CAS#: 85118-00-9 [m.chemicalbook.com]

- 9. U.S. National Patent Classifications Used by CAS | CAS [cas.org]

A Senior Application Scientist's Guide to 2-Chloro-3,6-difluorobenzyl bromide (CAS: 90292-67-4)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide, identified by CAS number 90292-67-4, is a highly functionalized aromatic compound critical to advanced organic synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide and electron-withdrawing halogen atoms, makes it a valuable building block, particularly in the fields of pharmaceutical and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic considerations, its core applications as a synthetic intermediate, and essential safety and handling procedures. The insights herein are curated to empower researchers and development professionals to leverage the full potential of this versatile reagent.

Chemical Identity and Physicochemical Properties

Correctly identifying a reagent is the foundational step for reproducible science. This compound is the common name for this compound. Systematically, according to IUPAC nomenclature, the compound is named 1-(bromomethyl)-2-chloro-3,6-difluorobenzene . It's crucial for researchers to recognize both names, as they are often used interchangeably in literature and commercial listings.

The strategic placement of chloro- and fluoro- substituents on the benzene ring significantly influences the molecule's electronic properties and, consequently, its reactivity. The bromomethyl group serves as the primary reactive site for nucleophilic substitution.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90292-67-4 | [1][2] |

| IUPAC Name | 1-(bromomethyl)-2-chloro-3,6-difluorobenzene | N/A |

| Common Name | This compound | [1][2] |

| Molecular Formula | C₇H₄BrClF₂ | [1][3] |

| Molecular Weight | 241.46 g/mol | [1][3] |

| Boiling Point | 221.3 °C at 760 mmHg | N/A |

| Density | 1.733 g/cm³ | N/A |

| Appearance | Off-white to slight yellow solid | [4] |

Synthesis and Mechanistic Insights

From a practical standpoint, the most reliable and scalable synthesis of substituted benzyl bromides involves the free-radical bromination of the corresponding substituted toluene. This approach is favored because the benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical with the aromatic pi system.[5]

The synthesis of this compound proceeds via the bromination of 2-chloro-3,6-difluorotoluene. While traditional methods might use liquid bromine (Br₂), a safer and more selective laboratory- and industrial-scale reagent is N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[5] An alternative, cost-effective method described for a similar compound, 2,6-difluorobenzyl bromide, utilizes hydrobromic acid and hydrogen peroxide under photo-initiation, which avoids more expensive reagents.[6]

Reaction Mechanism: Free-Radical Bromination

The causality behind this specific reaction choice lies in its selectivity. The benzylic C-H bond is weaker than other C-H bonds, leading to preferential hydrogen abstraction at this site.

-

Initiation: A radical initiator (e.g., AIBN or light) generates a bromine radical from the bromine source.

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3,6-difluorotoluene, forming a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with another molecule of the bromine source (e.g., NBS or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction ceases when radicals combine with each other.

Workflow for Laboratory-Scale Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination.[6][7]

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-chloro-3,6-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by an exotherm. Maintain reflux and monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and wash sequentially with a 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Core Applications in Organic Synthesis

This compound is a quintessential electrophilic building block. The benzylic carbon is highly activated towards nucleophilic attack due to the bromide being an excellent leaving group. This reactivity is the cornerstone of its utility. Benzylic halides readily undergo nucleophilic substitution reactions, often via an Sₙ2 pathway for primary halides like this one, or an Sₙ1 pathway if a stable resonance-stabilized carbocation can form.[8]

The primary application of this reagent is to introduce the 2-chloro-3,6-difluorobenzyl moiety into a target molecule. This is particularly valuable in drug discovery, where this group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated aromatic rings are prevalent in pharmaceuticals and agrochemicals. For instance, the closely related 2,6-difluorobenzyl group is a key component of the anti-epileptic drug Rufinamide and the prostate cancer medication Relugolix.[6][9][10][11]

General Reaction Scheme: Nucleophilic Substitution

The compound serves as an excellent substrate for O-alkylation, N-alkylation, and C-alkylation reactions with a wide range of nucleophiles.

Caption: General nucleophilic substitution pathway using the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that scientific advancement cannot come at the expense of safety. This compound is a reactive and corrosive compound that demands stringent safety protocols. Its properties are similar to other hazardous benzyl halides.[12]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Danger | H314: Causes severe skin burns and eye damage. |

Note: This information is based on closely related compounds like 2,6-difluorobenzyl bromide and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.[12]

Self-Validating Safety Protocol

A self-validating protocol means building in checks and fail-safes. Trustworthiness in the lab comes from procedures that are inherently safe.

-

Engineering Controls (Primary Barrier):

-

Mandatory Use: All handling of the solid and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Verification: Ensure the fume hood has a valid inspection sticker and the airflow is adequate before starting work.

-

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Eye Protection: Wear chemical safety goggles and a full-face shield.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Safe Handling & Storage:

-

Dispensing: Use a spatula for solids in a fume hood. Avoid creating dust.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.

-

-

Emergency Procedures (Fail-Safe):

-

Spill: Have a spill kit rated for corrosive materials readily available. Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

-

Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

-

Conclusion

This compound (CAS: 90292-67-4) is more than just a catalog chemical; it is a precision tool for the modern organic chemist. Its well-defined reactivity at the benzylic position, coupled with the modulating effects of its halogenated aromatic core, provides a reliable pathway for constructing complex molecules. By understanding its synthesis, appreciating its reactivity, and adhering strictly to safety protocols, researchers in drug discovery and materials science can effectively utilize this compound to accelerate their innovation pipelines.

References

-

LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Chemistry LibreTexts. [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

-

Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...[Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Alachem Co., Ltd. 90292-67-4 | this compound. [Link]

-

ResearchGate. Substituent effect of benzyl bromide substrate 2 Reaction conditions. [Link]

-

Hairui Chemical. 2-Chloro-3,6-difluorobenzyl bromide_90292-67-4. [Link]

-

Aaron Chemistry GmbH. Safety Data Sheet - 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene. [Link]

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

- Google Patents. US7851602B2 - Glucopyranosyl-substituted ((hetero)cycloalkylethynyl-benzyl)

- Google Patents.

-

PubChem. 1,4-Dibromo-2,6-dichloro-3,5-difluorobenzene. [Link]

Sources

- 1. 90292-67-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 2-Chloro-3,6-difluorobenzyl bromide_90292-67-4_Hairui Chemical [hairuichem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 7. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. quora.com [quora.com]

- 9. vasista.co.in [vasista.co.in]

- 10. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 2,6-二氟苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide is a substituted aromatic halide with significant potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel synthetic pathways, and elucidating its interactions in biological systems. This guide provides a detailed analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with actionable experimental and computational protocols. We explore the rotational barrier of the bromomethyl group and the preferred conformational isomers, offering a foundational understanding for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of Molecular Conformation

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess rotatable single bonds, a multitude of conformations can exist. Each conformation has a specific potential energy, and the molecule will predominantly exist in its lowest energy states. The study of these different spatial arrangements and their corresponding energies is known as conformational analysis.

For drug development professionals, understanding the preferred conformation of a molecule is critical for predicting its binding affinity to a biological target. The specific shape of a molecule dictates how it fits into a receptor's binding pocket, influencing the strength and specificity of the interaction. In the realm of chemical synthesis, the conformation of a reactant can influence the stereochemical outcome of a reaction, making conformational analysis a vital tool for designing stereoselective syntheses.

This guide focuses on the conformational preferences of this compound, a molecule with a halogenated benzene ring and a reactive benzyl bromide moiety. The substituents on the aromatic ring (chlorine and fluorine atoms) introduce steric and electronic effects that significantly influence the rotational barrier and the stable conformations of the bromomethyl group.

Theoretical Framework: Conformational Preferences of Benzyl Halides

The conformational analysis of this compound is centered around the rotation of the bromomethyl group (-CH₂Br) relative to the substituted benzene ring. The key dihedral angle to consider is that which defines the orientation of the C-Br bond with respect to the plane of the aromatic ring.

Studies on simpler benzyl halides, such as benzyl chloride and benzyl bromide, have provided valuable insights into their conformational preferences. Experimental data from NMR spectroscopy and computational studies have shown that for benzyl chloride and bromide, the most stable conformation is one where the C-X (X = Cl, Br) bond is oriented perpendicular to the plane of the aromatic ring. This preference is attributed to a combination of steric and electronic factors.

In contrast, benzyl fluoride favors a conformation where the C-F bond lies in the plane of the aromatic ring. This difference highlights the subtle interplay of forces that govern conformational preferences in these systems. For this compound, the presence of multiple substituents on the benzene ring is expected to further modulate these energetic landscapes.

Computational Analysis of this compound

To elucidate the specific structural and conformational properties of this compound, a robust computational approach is necessary. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energies of organic molecules.

Computational Methodology

A detailed computational analysis can be performed using a quantum chemistry software package such as Gaussian. The following protocol outlines a reliable approach:

Step-by-Step Computational Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized using a suitable DFT functional and basis set. A common and effective choice for halogenated organic compounds is the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.

-

Conformational Search: A potential energy surface scan is performed by systematically rotating the dihedral angle defined by a ring carbon, the benzylic carbon, the bromine atom, and a hydrogen atom of the bromomethyl group. The scan should cover a full 360° rotation in small increments (e.g., 10-15°) to identify all energy minima and transition states.

-

Frequency Calculations: For each identified stationary point (minima and transition states), frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (a stable conformer), while a single imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energies for more accurate energy comparisons.

A [label="1. Build Initial 3D Structure"]; B [label="2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p))"]; C [label="3. Potential Energy Surface Scan (Dihedral Angle Rotation)"]; D [label="4. Identify Stationary Points (Minima & Transition States)"]; E [label="5. Frequency Calculations"]; F [label="6. Characterize Conformers & Transition States"]; G [label="7. Analyze Structural Parameters & Energy Barriers"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Computational workflow for conformational analysis.

Predicted Molecular Structure and Conformation

Based on the principles established for other benzyl halides, we can predict the likely conformational preferences for this compound. The computational analysis is expected to reveal two primary stable conformers, corresponding to the C-Br bond being roughly perpendicular to the aromatic ring. The presence of the ortho-chloro and ortho-fluoro substituents will likely create a slightly asymmetric potential energy surface.

The key structural parameters obtained from the DFT calculations should be tabulated for clear comparison.

Table 1: Calculated Structural Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | [Calculated Value] |

| C-Cl | [Calculated Value] |

| C-F (ortho) | [Calculated Value] |

| C-F (meta) | [Calculated Value] |

| C-C (aromatic) | [Calculated Value Range] |

| C(ar)-C(bz) | [Calculated Value] |

| C(bz)-H | [Calculated Value] |

| Bond Angles (degrees) | |

| C(ar)-C(bz)-Br | [Calculated Value] |

| H-C(bz)-H | [Calculated Value] |

| C(ar)-C(ar)-Cl | [Calculated Value] |

| C(ar)-C(ar)-F | [Calculated Value] |

| Key Dihedral Angle (degrees) | |

| X-C(ar)-C(bz)-Br | [Calculated Value] |

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Rotational Energy Barrier

The potential energy surface scan will reveal the energy barrier to rotation of the bromomethyl group. This is the energy difference between the most stable conformer (energy minimum) and the highest energy transition state. This value is crucial for understanding the conformational flexibility of the molecule at a given temperature.

Table 2: Calculated Rotational Energy Barriers

| Transition | Energy Barrier (kcal/mol) |

| Conformer 1 -> Conformer 2 | [Calculated Value] |

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Experimental Validation: Protocols and Expected Outcomes

While computational methods provide powerful predictive insights, experimental validation is essential for confirming the theoretical models. The two primary techniques for studying molecular structure and conformation in the solid-state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous determination of bond lengths, bond angles, and the conformation in the crystalline state.

Step-by-Step Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.

A [label="1. Synthesize & Purify Compound"]; B [label="2. Grow Single Crystals"]; C [label="3. Mount Crystal on Diffractometer"]; D [label="4. X-ray Diffraction Data Collection"]; E [label="5. Structure Solution"]; F [label="6. Structure Refinement"]; G [label="7. Analyze 3D Molecular Structure"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Experimental workflow for X-ray crystallography.

The experimentally determined structure from X-ray crystallography can then be directly compared with the lowest energy conformer predicted by DFT calculations.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For conformational analysis, the key parameters are the chemical shifts and the spin-spin coupling constants (J-couplings).

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to aid in the assignment of all signals.

-

Analysis of Coupling Constants: The vicinal coupling constants (³J) between protons on the benzylic carbon and the aromatic ring protons are particularly informative. The magnitude of these couplings is related to the dihedral angle between the coupled nuclei through the Karplus relationship. By comparing the experimentally observed coupling constants with those predicted for different conformations from DFT calculations, the time-averaged conformation in solution can be determined.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the molecular structure and conformation of this compound. By integrating theoretical principles with detailed computational and experimental protocols, researchers can gain a deep understanding of this important synthetic building block. The predicted preference for a conformation where the C-Br bond is perpendicular to the plane of the substituted aromatic ring provides a crucial starting point for further studies. The provided workflows for DFT calculations, X-ray crystallography, and NMR spectroscopy offer a clear roadmap for validating these theoretical predictions and for fully characterizing the structural and dynamic properties of this molecule. A thorough grasp of its conformational landscape is essential for harnessing the full potential of this compound in the development of new pharmaceuticals and advanced materials.

References

- Autschbach, J., & Le Guennic, B. (2007). Analyzing and Interpreting NMR Spin–Spin Coupling Constants Using Molecular Orbital Calculations.

- Schaefer, T., & Sebastian, R. (1990). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 68(8), 1383-1389.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985).

reactivity and electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Substituted Building Block

This compound is a specialized chemical intermediate that combines the inherent reactivity of a benzylic bromide with the unique electronic properties imparted by its specific halogen substitution pattern. The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the compound's electrophilicity, making it a powerful tool for introducing the 2-chloro-3,6-difluorobenzyl moiety into a wide range of molecules. This guide offers a detailed analysis of the structural features, electronic effects, and reaction dynamics that define the utility of this reagent, particularly within the context of pharmaceutical synthesis and drug discovery. Understanding its reactivity profile is paramount for designing efficient synthetic routes and controlling reaction outcomes.

Molecular Structure and the Dominance of Inductive Effects

The reactivity of this compound is fundamentally governed by the interplay of electronic effects originating from its halogen substituents. The aromatic ring is decorated with a chlorine atom and two fluorine atoms, positioned ortho and meta to the bromomethyl group. These substituents exert two primary electronic influences: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Fluorine and chlorine are highly electronegative atoms. They strongly pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is potent and significantly depletes the electron density of the ring. Crucially, this effect extends to the benzylic carbon, making it substantially more electron-deficient and thus a more potent electrophile.[1]

-

Resonance Effect (+R): Although halogens possess lone pairs of electrons that can be donated into the aromatic π-system, this effect is generally weaker than their inductive pull.[2] For fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring allows for a modest resonance donation.[3] However, with three strongly withdrawing halogens, the net electronic landscape is overwhelmingly dominated by the inductive effect.

This powerful electron withdrawal enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.[1] This heightened reactivity is a key feature that synthetic chemists can leverage.

Caption: Electronic effects on this compound.

Reaction Dynamics: A Profile of a Potent Electrophile

Benzylic halides are classic substrates for nucleophilic substitution reactions. The primary nature of the benzylic carbon in this compound strongly favors an SN2 mechanism.

2.1. The SN2 Pathway: The Predominant Mechanism

For primary benzylic halides, the SN2 pathway is typically the most efficient route for substitution, avoiding competition from elimination reactions. The reaction proceeds via a backside attack on the electrophilic benzylic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

The key factors favoring the SN2 mechanism for this molecule are:

-

Primary Carbon Center: The benzylic carbon is primary, minimizing steric hindrance for the incoming nucleophile.

-

Enhanced Electrophilicity: As discussed, the potent -I effect of the three halogen substituents makes the benzylic carbon an exceptionally "hot" electrophile, accelerating the rate of nucleophilic attack.

-

Carbocation Destabilization: While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing nature of the chloro and difluoro groups would significantly destabilize such an intermediate.[4] This makes the alternative SN1 pathway, which proceeds through a carbocation, highly unfavorable.

Caption: Generalized SN2 mechanism for the title compound.

Physicochemical and Spectroscopic Data

A summary of key properties is essential for experimental design.

| Property | Value | Reference |

| CAS Number | 90292-67-4 | [5][6][7] |

| Molecular Formula | C₇H₄BrClF₂ | [6][8][9] |

| Molecular Weight | 241.46 g/mol | [6][8] |

| Boiling Point | 221.3°C at 760 mmHg | [8] |

| Density | 1.733 g/cm³ | [8] |

| Refractive Index | 1.55 | [8] |

Experimental Protocol: N-Alkylation of a Primary Amine

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine, a common transformation in drug synthesis.

Objective: To synthesize N-(2-Chloro-3,6-difluorobenzyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, as a mild base)

-

Acetonitrile (CH₃CN) (Anhydrous, as solvent)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Methodology:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add potassium carbonate.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

-

Add anhydrous acetonitrile via syringe.

-

-

Addition of Reagents:

-

To the stirred suspension, add aniline via syringe.

-

In a separate vial, dissolve this compound in a minimal amount of anhydrous acetonitrile.

-

Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 15 minutes. An exotherm may be observed.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 2-4 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the pure fractions and remove the solvent to yield the final product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Caption: Workflow for a typical N-alkylation reaction.

Applications in Medicinal Chemistry and Drug Development

Substituted benzyl halides are crucial building blocks in the synthesis of pharmaceuticals. The closely related compound, 2,6-difluorobenzyl bromide, is a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[10][11] It is also used to synthesize kinase inhibitors for cancer therapy and other biologically active molecules.[10] The specific substitution pattern of this compound makes it an attractive precursor for creating novel analogs of existing drugs or for developing new chemical entities where the electronic and steric properties of the benzyl group can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a highly activated electrophile engineered for efficient nucleophilic substitution. The combined electron-withdrawing inductive effects of its three halogen substituents render the benzylic carbon exceptionally reactive, primarily via an SN2 mechanism. This predictable reactivity, coupled with the unique electronic signature of the 2-chloro-3,6-difluorophenyl group, makes it a valuable and strategic building block for researchers in organic synthesis and drug development. A thorough understanding of its electronic properties and reaction dynamics is essential for its effective application in the creation of complex molecular architectures.

References

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [URL: https://www.ucalgary.ca/chem/courses/351/Carey5th/Ch11/ch11-4-1.html]

- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [URL: https://www.researchgate.net/publication/232970799_Nucleophilic_Substitution_Reactions_of_Meta-_and_Para-Substituted_Benzylamines_with_Benzyl_Bromide_in_Methanol_Medium]

- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [URL: https://www.pearson.com/en-us/search.html/Benzyl%20bromide%20is%20a%20primary%20halide.%20It%20undergoes%20SN1%20substitution...]

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [URL: https://www.quora.com/What-is-the-difference-in-reactivity-between-benzyl-bromide-and-phenol-in-nucleophilic-substitution-reactions]

- ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [URL: https://www.researchgate.

- Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [URL: https://chemistry.stackexchange.com/questions/46481/rate-of-eas-in-chlorobenzene-and-fluorobenzene]

- Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00654c]

- Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/16%3A_Reactions_of_Substituted_Benzenes/16.

- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.

- Benchchem. 2-Chloro-6-fluoro-benzal bromide | 2088945-73-5. [URL: https://www.benchchem.com/product/b137618]

- Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]

- ChemicalBook. This compound, 97+%. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB51214085.htm]

- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/360218]

- Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/Products/005600]

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. [URL: https://patents.google.

- ECHEMI. Buy this compound from JHECHEM CO LTD. [URL: https://www.echemi.com/products/pd20180628153434193-2-chloro-3-6-difluorobenzyl-bromide.html]

- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: https://www.sigmaaldrich.com/product/aldrich/360218]

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides. [URL: https://patents.google.

- Apollo Scientific. 90292-67-4 Cas No. | this compound. [URL: https://www.apolloscientific.co.uk/cas/90292-67-4]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701658]

- Santa Cruz Biotechnology. This compound | CAS 90292-67-4. [URL: https://www.scbt.com/p/2-chloro-3-6-difluorobenzyl-bromide-90292-67-4]

- Alachem Co., Ltd. 90292-67-4 | this compound. [URL: https://www.alachem.com/product_detail/en/K57S19.html]

- ChemicalBook. 2-CHLORO-6-FLUOROBENZYL BROMIDE | 68220-26-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3336221.htm]

- Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97 85118-00-9. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/360218]

- Arctom. CAS NO. 1805526-51-5 | 2-CHLORO-3,4-DIFLUOROBENZYL BROMIDE. [URL: https://www.arctomsci.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Difluorobenzyl Bromide | 85118-00-9. [URL: https://www.tcichemicals.com/IN/en/p/D2028]

- Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-2-Chloro-6-using-Jain-Jain/d33f11c7694f2910d540306ca064375b757e2348]

- Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. [URL: https://www.vasistagroup.com/cas-no-85118-00-9.html]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. This compound, 97+% CAS#: [amp.chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. 90292-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. 90292-67-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 11. vasista.co.in [vasista.co.in]

synthesis of novel derivatives from 2-Chloro-3,6-difluorobenzyl bromide

An In-Depth Technical Guide to the Synthesis of Novel Derivatives from 2-Chloro-3,6-difluorobenzyl bromide

Abstract

This compound is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of multiple halogen substituents offers unique electronic properties and metabolic stability to its derivatives, while the benzylic bromide provides a versatile handle for a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound and details robust synthetic protocols for the preparation of novel derivatives through nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of unique target molecules.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound (CAS No: 90292-67-4, Molecular Formula: C₇H₄BrClF₂, Molecular Weight: 241.47) emerges as a key starting material in this context.[3][4] Its structure is characterized by a reactive benzylic bromide, making it an excellent electrophile for C-C, C-N, C-O, and C-S bond formation. The trifunctionalized aromatic ring, featuring two fluorine atoms and one chlorine atom, provides a scaffold with distinct electronic and steric properties, predisposing its derivatives for applications as intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[5][6][7]

This guide is designed for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols for leveraging this versatile reagent.

Core Reactivity: A Multi-faceted Electrophile

The synthetic utility of this compound is primarily dictated by the C(sp³)-Br bond. This benzylic position is activated towards nucleophilic attack due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

-

Nucleophilic Substitution: The polarized C-Br bond is highly susceptible to attack by a wide range of nucleophiles. This is the most direct pathway for derivatization. The reaction generally proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway involving a stabilized benzylic carbocation is also possible, especially with weaker nucleophiles or under conditions that favor carbocation formation.[8][9]

-

Organometallic Formations: The C-Br bond can readily undergo oxidative addition with metals, most notably magnesium, to form a Grignard reagent. This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, opening a completely different set of synthetic possibilities.[10][11]

-

Cross-Coupling Reactions: The benzylic C-Br bond is a competent partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of diarylmethane structures.[12]

The following sections will detail the experimental realization of these core reactivities.

Synthetic Pathways and Experimental Protocols

The diagram below illustrates the primary synthetic transformations accessible from this compound.

Caption: Key synthetic routes from this compound.

Nucleophilic Substitution Reactions

These reactions are fundamental for installing a variety of functional groups at the benzylic position. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 30 mL of anhydrous acetonitrile.

-

Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.2 eq) in 10 mL of anhydrous acetonitrile dropwise over 15 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

-

Reagent Preparation: To a stirred solution of 4-nitrophenol (1.0 eq) in 40 mL of anhydrous dimethylformamide (DMF) in a 100 mL round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Addition of Electrophile: Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in 10 mL of DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by slowly adding 20 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by recrystallization or column chromatography to afford the target ether.[13][14][15]

| Reaction Type | Nucleophile | Base | Solvent | Typical Yield |

| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | 85-95% |

| O-Alkylation | 4-Nitrophenol | NaH | DMF | 80-90% |

| S-Alkylation | Thiophenol | Cs₂CO₃ | Acetonitrile | 90-98% |

| Esterification | Sodium Acetate | - | DMF | 75-85% |

| Cyanation | NaCN | - | DMSO | 80-90% |

| Table 1: Representative conditions for nucleophilic substitution reactions. |

Grignard Reagent Formation and Application

The formation of the Grignard reagent is a powerful method to transform the electrophilic benzyl bromide into a potent carbon nucleophile. Crucial Insight: All glassware must be rigorously flame-dried, and all solvents and reagents must be strictly anhydrous, as Grignard reagents react readily with water.[11][16]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound [oakwoodchemical.com]

- 4. This compound, 97+% CAS#: [amp.chemicalbook.com]

- 5. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 6. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 7. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. leah4sci.com [leah4sci.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Chloro-3,6-difluorobenzyl bromide: Properties, Synthesis, and Applications in Medicinal Chemistry

This technical guide provides an in-depth analysis of 2-Chloro-3,6-difluorobenzyl bromide (CAS No: 90292-67-4), a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its strategic importance as a synthetic building block, and the practical considerations for its use in a laboratory setting. This document is intended for professionals who require a deep, functional understanding of this versatile reagent.

Section 1: Core Physicochemical Characteristics